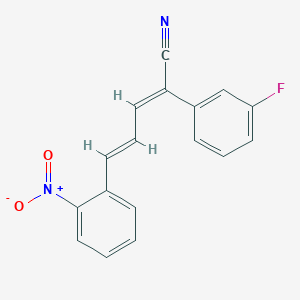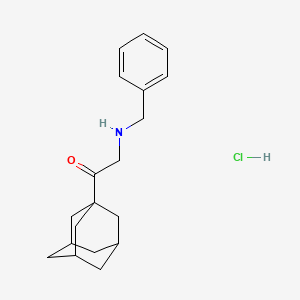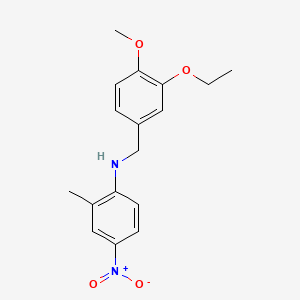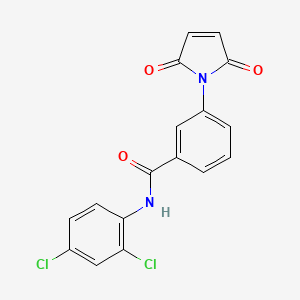
2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile is a chemical compound that belongs to the family of pentadienenitriles. It is commonly referred to as FNPP and has been used extensively in scientific research due to its unique properties. In
Mecanismo De Acción
FNPP acts as a fluorescent probe by undergoing a chemical reaction with thiols in biological systems. The reaction leads to the formation of a highly fluorescent compound, which can be detected using fluorescence spectroscopy. FNPP also acts as a photosensitizer in photodynamic therapy by generating reactive oxygen species upon exposure to light. The reactive oxygen species then cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
FNPP has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to be stable under physiological conditions, making it an ideal candidate for use in biological systems. FNPP has been shown to selectively detect thiols in biological systems, making it a valuable tool for the study of thiol-related diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FNPP is its high sensitivity and selectivity for thiols and metal ions. It is also stable under physiological conditions, making it an ideal candidate for use in biological systems. However, one of the limitations of FNPP is its limited solubility in water, which can make it difficult to use in aqueous environments.
Direcciones Futuras
There are several future directions for the use of FNPP in scientific research. One potential application is in the development of new fluorescent probes for the detection of other biomolecules such as amino acids and nucleotides. FNPP can also be used in the development of new photosensitizers for photodynamic therapy. In addition, the synthesis of new derivatives of FNPP with improved solubility and selectivity can be explored.
Métodos De Síntesis
The synthesis of FNPP involves a series of chemical reactions that start with the condensation of 3-fluorobenzaldehyde and 2-nitrobenzaldehyde with malononitrile. The resulting intermediate is then subjected to a Knoevenagel reaction, which leads to the formation of the final product, 2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile.
Aplicaciones Científicas De Investigación
FNPP has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of thiols in biological systems. FNPP has also been used as a fluorescent sensor for the detection of metal ions such as Zn2+ and Cu2+. In addition, FNPP has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
(2E,4E)-2-(3-fluorophenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-16-9-4-7-14(11-16)15(12-19)8-3-6-13-5-1-2-10-17(13)20(21)22/h1-11H/b6-3+,15-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADNXWLNXWEOAP-DDHXKYOOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-2-(3-fluorophenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)
![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)

![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4890523.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)
![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
